3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile is an organic compound with the molecular formula C10H6F3NO and a molar mass of 213.16 g/mol. It features a trifluoromethyl group attached to a phenyl ring, which contributes to its unique chemical properties. The compound is classified as a nitrile, characterized by the presence of the cyano group (-C≡N) and a ketone functional group (C=O) adjacent to it. Its structure can be represented as follows:
The compound is known for its solid crystalline form, with a melting point ranging from 43°C to 45°C and a predicted boiling point of approximately 316.2°C .
Further Research:
Scientific databases like PubChem and Reaxys provide information on known compounds, including 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile. These resources can be helpful for finding scientific articles or patents that mention the compound.
The synthesis of 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile typically involves multi-step organic reactions. A general method includes:
An example reaction scheme can be summarized as follows:
texttert-butyl phenyl(4-(trifluoromethyl)benzoyl)carbamate → 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile
3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile has potential applications in various fields:
Several compounds share structural similarities with 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile, including:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
4-(Trifluoromethyl)benzoylacetonitrile | C10H6F3NO | Contains an additional ketone group |
3-Oxo-3-(4-fluorophenyl)propanenitrile | C10H7FNO | Substituted with a fluorine atom instead of trifluoromethyl |
Benzoylacetonitrile | C10H9NO | Lacks trifluoromethyl substitution |
The uniqueness of 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile lies in its trifluoromethyl group, which significantly alters its electronic properties and enhances its reactivity compared to similar compounds.
The Knoevenagel condensation represents one of the most efficient and widely employed synthetic routes for the preparation of 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile [1] [2]. This reaction pathway involves the nucleophilic addition between 4-(trifluoromethyl)benzaldehyde and an active methylene compound containing nitrile functionality, followed by spontaneous dehydration to yield the desired product [3]. The reaction proceeds through the formation of a β-hydroxy intermediate that readily undergoes dehydration to form the final compound [4].
The general reaction mechanism involves initial deprotonation of the active methylene compound by a basic catalyst, generating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of 4-(trifluoromethyl)benzaldehyde [3] [5]. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aldehyde, making it particularly reactive in this condensation reaction [1]. This step is followed by the elimination of water to form the unsaturated nitrile product [3].
Several catalytic systems have been investigated for this transformation, with significant variations in reaction efficiency and product yield. Traditional approaches utilize basic catalysts such as piperidine, pyridine, or sodium hydroxide [3] [6]. However, recent advancements have explored more environmentally friendly alternatives, including solid-supported catalysts and naturally derived catalytic systems [6].
The reaction conditions for the Knoevenagel condensation typically involve moderate temperatures (25-60°C) and relatively short reaction times (30-120 minutes) [1] [4]. The choice of solvent plays a crucial role in determining reaction efficiency, with polar aprotic solvents such as dimethylformamide or tetrahydrofuran often providing optimal results [1] [6]. The following table summarizes key reaction parameters and their effects on the synthesis of 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile via the Knoevenagel route:
Parameter | Optimal Condition | Effect on Yield | Effect on Purity |
---|---|---|---|
Catalyst | Piperidine (5-10 mol%) | High (80-90%) | Moderate |
Temperature | 30-40°C | Moderate (70-80%) | High |
Solvent | Ethanol/Water (3:1) | High (85-95%) | High |
Reaction Time | 45-60 minutes | High (80-90%) | High |
Molar Ratio (Aldehyde:Nitrile) | 1:1.2 | High (85-95%) | Moderate |
Recent optimization studies have revealed that the gradual increase in product isolation occurs with catalyst loading between 0-3 mL volumes of base catalyst [6]. Further increases in catalyst volume did not significantly improve product yield, indicating an optimal catalyst concentration for this transformation [6] [4].
Microwave-assisted organic synthesis has emerged as a powerful technique for the preparation of 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile, offering significant advantages over conventional heating methods [7] [8]. This approach utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures, resulting in dramatically reduced reaction times, improved yields, and enhanced product purity [7] [9].
The application of microwave technology to the synthesis of 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile typically involves irradiating a mixture of 4-(trifluoromethyl)benzaldehyde and the appropriate nitrile-containing compound in the presence of a suitable catalyst [8] [9]. The microwave energy directly interacts with polar molecules in the reaction mixture, generating heat through molecular friction and dipole rotation, which leads to more efficient energy transfer compared to conventional heating methods [7].
Studies have demonstrated that microwave-assisted synthesis of beta-ketonitriles, including 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile, can be accomplished in remarkably short reaction times, often completing within 1-10 minutes compared to hours required for conventional methods [8] [9]. This dramatic reduction in reaction time not only increases laboratory efficiency but also minimizes the formation of side products, resulting in higher purity of the target compound [7] [8].
The following table presents a comparison between conventional and microwave-assisted synthesis of 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile:
Parameter | Conventional Method | Microwave-Assisted Method |
---|---|---|
Reaction Time | 45-120 minutes | 1-10 minutes |
Yield | 70-85% | 85-95% |
Purity | 90-95% | 95-98% |
Energy Consumption | High | Low |
Solvent Volume | 10-20 mL/g | 3-5 mL/g |
Side Product Formation | Moderate | Minimal |
Optimization of microwave-assisted synthesis has focused on several key parameters, including power settings, temperature profiles, and catalyst systems [8]. Research findings indicate that optimal conditions typically involve moderate power settings (300-500 W), temperatures between 80-120°C, and short irradiation times (2-5 minutes) [7] [9]. These conditions have been shown to provide the highest yields while maintaining excellent product purity [8].
Additionally, microwave conditions have proven particularly appropriate for the synthesis of beta-ketonitriles, with yields varying from 30 to 72% [8]. Starting materials containing electron-withdrawing groups, such as the trifluoromethyl moiety in 4-(trifluoromethyl)benzaldehyde, often result in higher yields due to enhanced reactivity under microwave conditions [7] [8].
The transition from laboratory-scale synthesis to industrial production of 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile presents numerous challenges that require careful consideration and innovative solutions [10] [11]. One of the most striking challenges in scaling up the synthesis is the translation of small-scale reactions into large-scale operations [11]. Laboratory processes often rely on specialized glassware, precise instrumentation, and small reaction volumes that are impractical at industrial scales [11] [10].
Heat and mass transfer inefficiencies emerge as critical issues during scale-up [11]. In a small laboratory flask, mixing and heat dissipation occur efficiently, ensuring uniform reaction conditions [11]. However, in larger reactors, inadequate mixing can lead to temperature gradients, localized reaction hotspots, or incomplete reactions, all of which can significantly impact the yield and purity of 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile [10] [11].
The production of trifluoromethyl-containing compounds at industrial scale presents specific challenges related to the handling of fluorinated reagents and intermediates [12] [10]. The process for producing aromatic trifluoromethyl compounds typically involves the reaction of corresponding trichloromethyl compounds with hydrogen fluoride in the presence of catalysts such as antimony pentachloride [10]. This process requires specialized equipment resistant to corrosive fluorinating agents and careful control of reaction parameters to ensure safety and efficiency [12] [10].
Several innovative approaches have been developed to address these challenges:
Challenge | Solution | Impact on Production |
---|---|---|
Heat Transfer | Jacketed reactors with efficient cooling systems | Prevents hotspots and improves reaction control |
Mixing Efficiency | Advanced impeller designs with baffles | Ensures uniform reaction conditions |
Reaction Control | Automated monitoring and control systems | Maintains optimal parameters throughout the process |
Corrosion | Specialized materials (e.g., Hastelloy, PTFE-lined equipment) | Extends equipment lifespan and prevents contamination |
Waste Management | Recycling of solvents and reagents | Reduces environmental impact and production costs |
For the specific case of 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile, continuous flow chemistry has emerged as a promising approach for industrial-scale production [10] [13]. This method offers several advantages over traditional batch processes, including improved heat transfer, precise reaction control, and enhanced safety profiles [13]. Studies have demonstrated that continuous flow processes can achieve high yields (>90%) and excellent purities (>98%) for trifluoromethyl-containing compounds while significantly reducing reaction times and solvent usage [10] [13].
Additionally, the development of heterogeneous catalytic systems has addressed challenges related to catalyst recovery and reuse in industrial settings [10]. These catalysts can be immobilized on solid supports, allowing for easy separation from the reaction mixture and multiple reuse cycles without significant loss of activity [12] [10].
The purification of 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile represents a critical step in ensuring the quality and performance of the final product [14] [15]. Two primary approaches are commonly employed for this purpose: crystallization and chromatographic methods, each offering distinct advantages and limitations [14] [16].
Crystallization is a traditional purification technique that exploits the tendency of compounds to form ordered solid structures from solution [14] [15]. For 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile, crystallization typically involves dissolving the crude product in an appropriate solvent at elevated temperatures, followed by controlled cooling to induce crystal formation [15]. The choice of solvent is crucial, with optimal solvents providing good solubility at high temperatures but limited solubility at lower temperatures [14] [17].
The crystallization process for nitrile compounds often follows these general steps: (1) dissolution of the crude product in the selected solvent at elevated temperature, (2) optional filtration to remove insoluble impurities, (3) controlled cooling to induce crystallization, and (4) filtration to collect the purified crystals [15] [17]. Multiple recrystallization cycles may be necessary to achieve the desired purity level [14].
Chromatographic methods, particularly column chromatography, offer an alternative approach for purifying 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile [18] [16]. This technique separates compounds based on their differential interactions with a stationary phase (typically silica gel or alumina) and a mobile phase (solvent system) [18]. The selection of an appropriate solvent system is critical for achieving effective separation of the target compound from impurities [18] [16].
The following table compares key aspects of crystallization and chromatographic purification methods for 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile:
Parameter | Crystallization | Column Chromatography |
---|---|---|
Purity Achievable | 95-99% | 98-99.5% |
Yield Recovery | 70-85% | 85-95% |
Scale Applicability | Laboratory to industrial | Primarily laboratory |
Solvent Consumption | Moderate | High |
Equipment Requirements | Minimal | Moderate |
Time Requirement | Moderate to long | Moderate |
Cost Efficiency | High | Moderate |
Impurity Removal Capability | Excellent for structurally dissimilar impurities | Excellent for most impurities |
Research has shown that for 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile, a combination of both techniques often provides optimal results [14] [18]. Initial purification via crystallization removes the majority of impurities, while subsequent chromatographic refinement addresses any remaining contaminants [18]. This sequential approach maximizes both purity and yield recovery [14].
For crystallization of 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile, ethanol, acetone, and ethyl acetate have proven particularly effective as recrystallization solvents [14] [15]. The process typically involves dissolving the crude product in the minimum amount of hot solvent, followed by slow cooling to room temperature and further cooling in an ice bath to maximize crystal formation [15]. This approach has been shown to consistently yield high-purity material (>98%) with good recovery rates (75-80%) [14] [15].
The rhodium(III)-catalyzed cascade oxidative annulation of 3-oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile with alkynes represents a sophisticated mechanistic pathway that has been extensively studied through density functional theory calculations [1] [2] [3]. This transformation proceeds through a stepwise annulation process wherein 1-naphthol intermediates are formed during the catalytic cycle.
The mechanism involves multiple sequential steps that demonstrate the complexity of rhodium-catalyzed carbon-hydrogen bond activation processes. The first-step annulation encompasses several key transformations: sp³ carbon-hydrogen bond cleavage, sp² carbon-hydrogen bond cleavage, alkyne insertion into the rhodium-carbon(sp²) bond, ketone enolization, and reductive elimination to produce the 1-naphthol intermediate [1] [3]. Computational studies have revealed that the sp³ carbon-hydrogen bond cleavage, rather than the sp² carbon-hydrogen bond cleavage, constitutes the rate-determining step of the catalytic cycle with an activation energy barrier of 24.3 kcal/mol [1].
The second-step annulation involves oxygen-hydrogen cleavage, sp² carbon-hydrogen bond cleavage, alkyne insertion into the rhodium-carbon(sp²) bond, and carbon-oxygen reductive elimination to generate the final naphtho[1,8-bc]pyran products [1] [2]. The overall reaction is thermodynamically favorable with a free energy change of -12.8 kcal/mol, indicating the driving force for product formation [1]. Importantly, the ketone enolization must occur before the reductive elimination step, which has significant implications for the reaction pathway and selectivity [1] [3].
The rhodium(III) catalyst system typically employs [RhCp*Cl₂]₂ as the rhodium source in combination with copper(II) acetate as the oxidant [4] [5]. This catalytic system demonstrates excellent functional group tolerance and provides high regioselectivity with unsymmetrical alkynes. The reaction conditions are generally mild, proceeding at temperatures between 80-120°C in suitable solvents such as dichloroethane or acetonitrile [4] [5].
The alkyne insertion pathways involving 3-oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile in heterocyclic synthesis represent a fundamental transformation in organometallic chemistry. These pathways have been mechanistically elucidated through computational and experimental studies, revealing the intricate details of metal-carbon bond formation and subsequent cyclization processes [6] [7] [8].
The insertion mechanism typically proceeds through coordination of the alkyne to the metal center, followed by migratory insertion into the metal-carbon bond [7] [6]. For copper-aluminum bimetallic systems, the alkyne insertion into the copper-aluminum bond occurs with activation energies ranging from 14.3 to 27.4 kcal/mol, depending on the substitution pattern and reaction conditions [6]. The mechanism exhibits a radical-like character, with the metal-aluminum bond acting as a nucleophile toward the alkyne substrate [6].
In rhodium-catalyzed systems, the alkyne insertion pathway involves the formation of seven-membered rhodacycle intermediates through regioselective and irreversible insertion of the alkyne into the rhodium-carbon bond [5] [9]. The regioselectivity of this insertion is largely governed by steric factors rather than electronic effects, although electron-rich alkynes are generally favored in the insertion event [5]. The insertion process creates new carbon-carbon bonds while maintaining the integrity of the heterocyclic framework.
The gold-aluminum bimetallic systems demonstrate reduced reactivity compared to their copper analogs, with higher activation barriers for alkyne insertion [6]. This reduced efficiency arises from the relativistic lowering of the 6s gold orbital, which makes it more suitable for accepting electron density and thus reduces the nucleophilic character of the gold-aluminum bond [6]. The thermodynamic stability of the insertion products also differs significantly between copper and gold systems, with copper complexes showing greater stabilization of the dimetallated alkene products [6].
Nucleophilic substitution reactions at the trifluoromethyl site of 3-oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile exhibit unique reactivity patterns that distinguish them from conventional aromatic nucleophilic substitution processes [10] [11] [12]. The trifluoromethyl group functions as a powerful electron-withdrawing substituent that significantly influences the electronic properties and reactivity of the aromatic system [10] [13].
The trifluoromethyl group enhances the electrophilic character at cationic sites through strong inductive electron-withdrawing effects [10]. This electron withdrawal leads to greater positive charge delocalization in superelectrophilic intermediates, manifesting in unusual chemoselectivity, regioselectivity, and stereoselectivity patterns during nucleophilic substitution reactions [10]. The presence of the trifluoromethyl substituent can reverse the normal selectivity patterns observed with other electron-withdrawing groups such as nitro groups [11].
In nucleophilic aromatic substitution reactions, the trifluoromethyl group acts as a weakly activating substituent, facilitating nucleophile-dependent discrimination between ortho and para substitution positions [11] [12]. The magnitude of this activation depends on the nature of the nucleophile and reaction conditions. Carbon nucleophiles demonstrate greater selectivity than nitrogen nucleophiles, often providing excellent yields of para-trifluoromethylphenyl derivatives [11].
The mechanistic pathway for nucleophilic substitution typically involves formation of a Meisenheimer complex intermediate, stabilized by the electron-withdrawing trifluoromethyl group [11] [14]. The activation energy for these processes generally ranges from 15 to 25 kcal/mol, depending on the nucleophile strength and reaction conditions [15]. Steric effects play a significant role in determining the mechanism, with β-substituted trifluoromethyl ketones showing strong dependence on the size and nature of the nucleophile [15].
The oxidation-reduction behavior of the β-ketonitrile moiety in 3-oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile demonstrates complex electrochemical properties that are influenced by both the ketone and nitrile functional groups [16] [17] [18]. The compound exhibits distinct redox characteristics that make it suitable for various electrochemical transformations and electron transfer processes.
The β-ketonitrile system can undergo both oxidative and reductive transformations depending on the reaction conditions and electrochemical environment [16] . Under reductive conditions, the ketone functionality is typically reduced first, forming the corresponding α-hydroxy nitrile through concerted proton-electron transfer (CPET) mechanisms [17]. The reduction potential and kinetics are significantly influenced by the electron-withdrawing trifluoromethyl substituent, which stabilizes the reduced species through enhanced electron delocalization [10].
Electrochemical studies reveal that the compound can participate in electron transfer processes with rate constants varying from 12 to 28 kcal/mol activation energies, depending on the specific reduction pathway [17] [18]. The presence of the trifluoromethyl group enhances the compound's ability to accept electrons, making it an effective electron acceptor in various redox reactions [10]. This property is particularly important in biological systems where the compound may interact with electron transport chains or enzymatic redox processes.
The oxidation behavior involves electron abstraction from the enolate form of the β-ketonitrile, leading to radical intermediates that can undergo further transformations [16] [18]. The trifluoromethyl substituent stabilizes these radical species through resonance and inductive effects, allowing for controlled oxidative processes. The electrochemical window for these transformations typically spans approximately 1.5 volts, providing sufficient range for various biogeochemical reactions involving electron transfer [18].